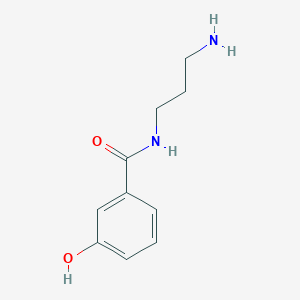

N-(3-aminopropyl)-3-hydroxybenzamide

Description

Synthetic Strategy: The synthesis would start with a correspondingly substituted benzoic acid derivative. For example, to synthesize an analogue with a different substituent pattern, one would use a different commercially available or synthesized benzoic acid precursor and couple it with 1,3-diaminopropane (B46017) using standard methods described in section 2.4.

Structure

3D Structure

Properties

IUPAC Name |

N-(3-aminopropyl)-3-hydroxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c11-5-2-6-12-10(14)8-3-1-4-9(13)7-8/h1,3-4,7,13H,2,5-6,11H2,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAWKLMNIHFOCLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(=O)NCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016770-44-7 | |

| Record name | N-(3-aminopropyl)-3-hydroxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Modification of the Amide Linker:the Amide Bond Itself is a Key Structural Feature, but the Linker Can Be Modified. for Example, Altering the Chain Length of the Diamine Component E.g., Using 1,2 Diaminoethane or 1,4 Diaminobutane Instead of 1,3 Diaminopropane Would Change the Spacing and Flexibility Between the Aromatic Head and the Terminal Amino Group.

Synthetic Strategy: This involves reacting 3-hydroxybenzoic acid with a different diamine under standard coupling conditions.

Modification of the Terminal Amino Group:the Primary Amine of the Aminopropyl Tail is a Key Site for Derivatization. It Can Be Alkylated, Acylated, or Incorporated into Heterocyclic Structures to Modulate the Compound S Basicity, Lipophilicity, and Interaction with Biological Targets.

Reactions Involving the Amide Linkage

The amide bond in this compound, while relatively stable, can undergo several important reactions, including hydrolysis, transamidation, and N-substitution.

Hydrolysis and Transamidation Mechanisms

Hydrolysis: The amide linkage of this compound is susceptible to hydrolysis under both acidic and basic conditions, yielding 3-hydroxybenzoic acid and 1,3-diaminopropane. These reactions are typically slow and often require elevated temperatures to proceed at a significant rate. chemguide.co.ukjove.comstudyraid.com

In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution reaction, also forming a tetrahedral intermediate. chemguide.co.ukacs.org The elimination of the aminopropyl group as an anion is energetically unfavorable due to its high basicity. youtube.comrsc.org However, with sufficient heat, the reaction can be driven forward. jove.comyoutube.com The final products are the carboxylate salt of 3-hydroxybenzoic acid and 1,3-diaminopropane. chemguide.co.ukacs.org

Transamidation: This process involves the exchange of the aminopropyl group with another amine. Transamidation of amides can be challenging due to the stability of the amide bond. However, various catalytic systems have been developed to facilitate this transformation. For instance, hydroxylamine (B1172632) hydrochloride has been shown to be an effective catalyst for the transamidation of primary amides with primary or secondary amines. libretexts.org Metal-free methods, as well as those employing catalysts like iron(III) salts, have also been reported to promote the transamidation of benzamides. nih.gov

| Reaction | Conditions | Products | Reference |

|---|---|---|---|

| Acidic Hydrolysis | Strong acid (e.g., HCl, H₂SO₄), heat | 3-Hydroxybenzoic acid and 1,3-diaminopropane salt | chemguide.co.ukacs.org |

| Basic Hydrolysis | Strong base (e.g., NaOH, KOH), prolonged heating | 3-Hydroxybenzoate and 1,3-diaminopropane | chemguide.co.ukjove.com |

| Transamidation | Catalyst (e.g., hydroxylamine hydrochloride, Fe(III) salts), heat | New N-substituted 3-hydroxybenzamide (B181210) | libretexts.orgnih.gov |

N-Substitution Reactions of the Amide Nitrogen

The hydrogen atom on the amide nitrogen of this compound can be replaced through N-substitution reactions, most commonly N-alkylation. These reactions typically proceed via the deprotonation of the amide followed by reaction with an alkylating agent.

N-alkylation of benzamides can be achieved using alcohols in the presence of various catalysts, including those based on cobalt, palladium, and iron. nih.govchemcess.comsavemyexams.com For example, cobalt nanoparticle-catalyzed N-alkylation of benzamides with alcohols has been demonstrated. nih.gov Another approach involves the "borrowing hydrogen" strategy with palladium(II) pincer complexes, where an alcohol is temporarily oxidized to an aldehyde, which then reacts with the amide, followed by reduction to the N-alkylated product. chemcess.com The reaction can also be performed with alkyl halides, although this can sometimes lead to mixtures of products.

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group imparts significant reactivity to the aromatic ring of this compound, enabling esterification, etherification, and oxidation reactions.

Esterification and Etherification Mechanisms

Esterification: The phenolic hydroxyl group can be acylated to form an ester. Direct esterification with carboxylic acids is generally slow for phenols. libretexts.org Therefore, more reactive acylating agents like acyl chlorides or acid anhydrides are commonly used. libretexts.org The reaction with an acyl chloride, such as ethanoyl chloride, proceeds at room temperature to form the corresponding phenyl ester and hydrogen chloride. libretexts.org To enhance the reaction rate, especially with less reactive acyl chlorides like benzoyl chloride, the phenol (B47542) can first be converted to the more nucleophilic phenoxide ion by treatment with a base like sodium hydroxide. libretexts.org

Etherification: The Williamson ether synthesis is a classic method for preparing ethers from phenols. wikipedia.orgbyjus.com This SN2 reaction involves the deprotonation of the phenol with a strong base, such as sodium hydride, to form a sodium phenoxide intermediate. youtube.com This phenoxide then acts as a nucleophile, attacking a primary alkyl halide (e.g., methyl bromide) to yield the corresponding ether. wikipedia.orgyoutube.com The use of secondary or tertiary alkyl halides is generally avoided as they tend to favor elimination reactions. byjus.com

| Reaction | Reagents | Key Features | Reference |

|---|---|---|---|

| Esterification | Acyl chloride or acid anhydride | Can be accelerated by converting phenol to phenoxide. | libretexts.org |

| Etherification (Williamson) | Base (e.g., NaH) followed by a primary alkyl halide | SN2 mechanism. | wikipedia.orgyoutube.com |

Oxidation Pathways and Radical Chemistry

Phenols are susceptible to oxidation, often proceeding through radical intermediates to form quinones. libretexts.orglibretexts.org The hydroxyl group on the benzene (B151609) ring of this compound makes it a target for oxidizing agents. The oxidation of phenols can be achieved with various reagents, including chromic acid and o-iodoxybenzoic acid (IBX). libretexts.orgnih.gov The oxidation of a phenol to a quinone involves the loss of two electrons and two protons. jove.com

The phenolic structure also confers radical scavenging properties. frontiersin.orgresearchgate.net Phenolic compounds can donate a hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it and interrupting oxidative chain reactions. nih.govfrontiersin.org The resulting phenoxyl radical is stabilized by resonance. The antioxidant activity of phenolic compounds is influenced by the number and position of hydroxyl groups. acs.orgnih.gov

Transformations of the Primary Amine Functionality on the Aminopropyl Chain

The terminal primary amine group of the aminopropyl chain is a key site of reactivity, readily undergoing reactions such as acylation, alkylation, and diazotization.

Acylation: Primary amines react with acyl chlorides and acid anhydrides in a nucleophilic substitution reaction to form amides. byjus.com This reaction, known as acylation, involves the nucleophilic attack of the amine's lone pair of electrons on the carbonyl carbon of the acylating agent. libretexts.orgsavemyexams.com The reaction is often carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride byproduct and drive the reaction to completion.

Alkylation: The primary amine can be alkylated by reaction with alkyl halides. geeksforgeeks.org This nucleophilic substitution reaction can be difficult to control, often leading to a mixture of mono- and poly-alkylated products, as the resulting secondary amine can also react with the alkyl halide. wikipedia.orglibretexts.org However, specific methods have been developed to achieve selective mono-alkylation. rsc.org

Reaction with Nitrous Acid: Primary aliphatic amines react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid, to form unstable aliphatic diazonium salts. chemguide.co.ukchemistrysteps.com These diazonium salts readily decompose, even at low temperatures, to release nitrogen gas and form a carbocation, which can then lead to a mixture of products, including alcohols and alkenes. chemguide.co.ukyoutube.com This reaction serves as a characteristic test to distinguish primary aliphatic amines from other amine classes. khanacademy.org

| Reaction | Reagent | Product Type | Reference |

|---|---|---|---|

| Acylation | Acyl chloride or acid anhydride | Amide | byjus.com |

| Alkylation | Alkyl halide | Secondary amine (can lead to mixtures) | geeksforgeeks.orgwikipedia.org |

| Reaction with Nitrous Acid | NaNO₂/HCl | Unstable diazonium salt, leading to alcohols/alkenes | chemguide.co.ukchemistrysteps.com |

Compound Index

| Compound Name | Chemical Formula |

|---|---|

| 1,3-diaminopropane | C₃H₁₀N₂ |

| 3-hydroxybenzoic acid | C₇H₆O₃ |

| Acetylsalicylic acid | C₉H₈O₄ |

| Ammonia (B1221849) | NH₃ |

| Benzoyl chloride | C₇H₅ClO |

| Chromic acid | H₂CrO₄ |

| Ethanoyl chloride | C₂H₃ClO |

| Hydroxylamine hydrochloride | NH₂OH·HCl |

| Methyl bromide | CH₃Br |

| This compound | C₁₀H₁₄N₂O₂ |

| Nitrous acid | HNO₂ |

| o-Iodoxybenzoic acid (IBX) | C₇H₅IO₄ |

| Phenyl ethanoate | C₈H₈O₂ |

| Pyridine | C₅H₅N |

| Salicylic acid | C₇H₆O₃ |

| Sodium hydride | NaH |

| Sodium hydroxide | NaOH |

| Sodium nitrite | NaNO₂ |

Alkylation and Acylation Reactions

The terminal primary amine of the aminopropyl group is a primary site for nucleophilic attack, making it readily susceptible to alkylation and acylation.

N-Alkylation: This is a significant transformation for modifying the compound's structure. Amides can be challenging to alkylate directly on the nitrogen due to the low basicity of the amide group; however, the primary amine in this compound is far more nucleophilic and is the expected site of reaction. Several methods are effective for the N-alkylation of primary amines and amides. mdpi.com One approach involves phase-transfer catalysis (PTC) under solvent-free conditions, often accelerated by microwave irradiation. mdpi.com This method typically uses a strong base like potassium hydroxide (KOH) to deprotonate the amine, and a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB) to facilitate the reaction with an alkyl halide. mdpi.com

Another strategy for selective mono-N-alkylation of molecules with a 1,3-amino alcohol relationship involves chelation with 9-borabicyclononane (B1260311) (9-BBN). organic-chemistry.org This process forms a stable chelate that protects the hydroxyl group and activates the amine for a selective reaction with an alkyl halide. organic-chemistry.org Furthermore, catalyst systems based on cobalt nanoparticles have been developed for the N-alkylation of amides using alcohols as the alkylating agents. nih.gov This process proceeds through a "borrowing hydrogen" mechanism, involving the initial dehydrogenation of the alcohol to an aldehyde, condensation with the amine, and subsequent hydrogenation of the resulting imine. nih.gov

Interactive Table: N-Alkylation Methods

| Method | Reagents & Conditions | Mechanism | Reference |

|---|---|---|---|

| Phase-Transfer Catalysis (Microwave) | Alkyl halide, KOH/K₂CO₃, TBAB, Solvent-free, Microwave irradiation | Deprotonation of amine followed by nucleophilic substitution. | mdpi.com |

| Chelation-Assisted Alkylation | 9-BBN, Alkyl halide, Base (e.g., t-BuOK), Mild acidic hydrolysis | Formation of a stable 9-BBN chelate to direct mono-alkylation at the nitrogen. | organic-chemistry.org |

| Catalytic Alkylation with Alcohols | Alcohol, Cobalt-nanoparticle catalyst, Base (e.g., KOH) | Dehydrogenation of alcohol to aldehyde, condensation with amine to form imine, and subsequent hydrogenation. | nih.gov |

| Standard N-Alkylation | Alkyl bromide, K₃PO₄, Acetonitrile (B52724) (CH₃CN) | Base-mediated deprotonation of the primary amine followed by Sₙ2 reaction with the alkyl bromide. | escholarship.org |

Acylation: Similar to alkylation, the primary amine can be readily acylated using acyl chlorides or acid anhydrides in the presence of a base to form a new amide bond, extending the structure from the aminopropyl terminus.

Formation of Schiff Bases and Related Imines

The primary amine of this compound can react with carbonyl compounds (aldehydes and ketones) to form Schiff bases, also known as imines. This condensation reaction is a fundamental process in organic chemistry. semanticscholar.orgjocpr.com The reaction typically involves mixing the amine and the carbonyl compound in a solvent like ethanol (B145695) and heating under reflux. jocpr.com The formation of the Schiff base is confirmed by the appearance of a characteristic C=N (azomethine) stretching band in the infrared (IR) spectrum and a distinct signal for the azomethine proton in ¹H NMR spectroscopy. semanticscholar.orgresearchgate.net

These reactions are crucial for building more complex molecules and for creating ligands capable of forming stable metal complexes. semanticscholar.org For instance, a Schiff base synthesized from 3-hydroxybenzaldehyde (B18108) and 4-amino-3-hydroxybenzoic acid demonstrated successful chelation with Ni(II) and Zn(II) ions. semanticscholar.org

Interactive Table: Schiff Base Formation

| Reactant A | Reactant B (Example) | Product Type | Typical Conditions | Reference |

|---|---|---|---|---|

| This compound | Substituted Benzaldehyde (e.g., 4-hydroxybenzaldehyde) | Schiff Base (Imine) | Ethanol, Reflux | jocpr.com |

| This compound | Ketone (e.g., Acetone) | Schiff Base (Imine) | Ethanol, Reflux | semanticscholar.org |

Cyclization Reactions involving the Aminopropyl Group

The aminopropyl group, in conjunction with the amide functionality, can participate in intramolecular cyclization reactions to form various N-heterocycles. The specific outcome depends on the reagents and the reaction mechanism.

One notable pathway is visible-light-induced radical cyclization. For example, N-allylbenzamides can undergo radical cyclization with CF₃SO₂Na to produce trifluoromethylated dihydroisoquinolinones. rsc.org This suggests that if the this compound were modified to contain an appropriate radical acceptor, the amide nitrogen and the aromatic ring could participate in a cyclization cascade.

Acid-catalyzed cyclizations are also feasible. Enamides, which are structurally related to the amide in the target molecule, can undergo protonation to form an iminium ion intermediate. beilstein-journals.orgbeilstein-journals.org This electrophilic intermediate can then be attacked by a nucleophile, either internal or external, to drive cyclization. beilstein-journals.orgbeilstein-journals.org For this compound, intramolecular cyclization could potentially occur where the terminal amine attacks the amide carbonyl or the aromatic ring under specific conditions, though this would likely require harsh conditions or specific catalytic activation. For instance, intramolecular amidation of N-hydroxy-3-phenoxypropanamides using polyphosphoric acid (PPA) can yield benzofused lactams. ias.ac.in

Interactive Table: Potential Cyclization Pathways

| Cyclization Type | Key Features | Potential Product | Reference |

|---|---|---|---|

| Radical Cyclization | Requires a radical initiator and an appropriate acceptor group. | Fused heterocyclic systems (e.g., Dihydroisoquinolinones) | rsc.org |

| Aza-Prins Cyclization | Acid-catalyzed reaction involving an iminium ion intermediate and a nucleophilic moiety. | N-heterocycles | beilstein-journals.org |

| Intramolecular Amidation | Often requires strong acid catalysts like PPA. | Benzofused lactams | ias.ac.in |

Aromatic Ring Functionalization (e.g., Electrophilic/Nucleophilic Aromatic Substitution)

The benzene ring of this compound is subject to functionalization, primarily through electrophilic aromatic substitution (EAS). masterorganicchemistry.com The reactivity and regioselectivity of the substitution are controlled by the two existing substituents: the hydroxyl (-OH) group and the N-(3-aminopropyl)carboxamide (-CONH(CH₂)₃NH₂) group.

Hydroxyl Group (-OH): This is a strongly activating group and directs incoming electrophiles to the ortho and para positions (carbons 2, 4, and 6) due to its ability to donate electron density to the ring through resonance. libretexts.org

Amide Group (-CONH-R): The amide group is generally considered a deactivating group due to the electron-withdrawing nature of the carbonyl, which pulls electron density from the ring via resonance. It acts as a meta-director (to carbon 5). libretexts.org

Interactive Table: Directing Effects of Substituents for Electrophilic Aromatic Substitution

| Substituent | Type | Activating/Deactivating | Directing Effect | Reference |

|---|---|---|---|---|

| -OH (Hydroxyl) | Electron-Donating | Activating | Ortho, Para | libretexts.org |

| -CONH-R (Amide) | Electron-Withdrawing | Deactivating | Meta | libretexts.org |

Chelation and Coordination Chemistry with Metal Ions

This compound possesses multiple donor atoms—the phenolic oxygen, the amide oxygen, and the two nitrogens of the aminopropyl-amide chain—making it an effective chelating agent for various metal ions. nih.gov The arrangement of these functional groups allows for the formation of stable multi-membered chelate rings with a central metal ion.

Studies on similar ligands provide insight into this behavior. For example, 3-amino-4-hydroxybenzoate, a structurally related ligand, forms a 3D porous framework with Co(II) ions, where it acts as a tetradentate linker using its carboxylate, hydroxyl, and amino groups. mdpi.com Similarly, Schiff bases derived from 3-hydroxybenzaldehyde have been shown to coordinate with Ni(II) and Zn(II) through the phenolic oxygen and the azomethine nitrogen. semanticscholar.org Lanthanide ions, such as Neodymium(III), have also been complexed with Schiff base ligands featuring similar functionalities. jocpr.com

The chelation can significantly alter the properties of the metal ion and the ligand itself, a principle that is fundamental to the design of metal-sequestering agents for therapeutic use and the development of functional materials. nih.govrsc.org

Interactive Table: Potential Metal Chelation

| Metal Ion | Potential Coordinating Atoms on Ligand | Resulting Complex Type | Reference |

|---|---|---|---|

| Co(II), Zn(II) | Phenolic O, Amide O, Amine N | Coordination polymer / Metal-organic framework | mdpi.com |

| Ni(II) | Phenolic O, Amide O, Amine N | Mononuclear complex | semanticscholar.org |

| Nd(III) | Phenolic O, Amide O, Amine N | Lanthanide complex | jocpr.com |

| Fe(III) | Phenolic O, Amide O | Iron chelate | nih.gov |

Advanced Spectroscopic and Structural Elucidation of N 3 Aminopropyl 3 Hydroxybenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for elucidating the molecular structure of N-(3-aminopropyl)-3-hydroxybenzamide in solution. It provides precise information about the chemical environment of each proton and carbon atom.

While one-dimensional ¹H and ¹³C NMR provide initial data, a complete and unambiguous assignment of all signals requires multi-dimensional NMR experiments.

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on the 3-hydroxybenzoyl group, the methylene (B1212753) (-CH₂-) protons of the propyl chain, and the amine/amide N-H protons. The aromatic region would display complex splitting patterns due to spin-spin coupling between non-equivalent protons. The aliphatic region would show signals for the three methylene groups, with their chemical shifts influenced by their proximity to the nitrogen atoms.

¹³C NMR: The carbon spectrum would reveal signals for the six aromatic carbons (four C-H and two quaternary), the carbonyl carbon of the amide, and the three distinct methylene carbons of the propyl chain.

COSY (Correlation Spectroscopy): This 2D experiment establishes proton-proton (¹H-¹H) coupling correlations. It would be crucial for tracing the connectivity of the aminopropyl chain by showing correlations between adjacent methylene groups (e.g., H₂N-CH₂ -CH₂ -CH₂ -NH). It would also help delineate the coupling network among the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each HSQC cross-peak links a specific proton signal to the carbon signal of the atom it is attached to, providing a straightforward method for assigning the carbons of the aromatic CH groups and the three methylene groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (typically 2-3 bond) correlations between protons and carbons. This is vital for assigning quaternary carbons and piecing the molecular fragments together. Key expected correlations would include:

Correlations from the amide N-H proton to the carbonyl carbon and carbons of the aromatic ring.

Correlations from the CH₂ protons adjacent to the amide nitrogen to the carbonyl carbon.

Correlations from the aromatic protons to adjacent and more distant aromatic carbons, confirming their positions relative to the hydroxyl and amide substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound in a common solvent like DMSO-d₆.

| Position | Atom Type | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) | Key HMBC Correlations (from ¹H at position to ¹³C) |

|---|---|---|---|---|

| 1' | Aromatic C (quaternary) | - | ~130-135 | - |

| 2' | Aromatic C-H | ~7.2-7.3 | ~118-120 | C-4', C-6', C=O |

| 3' | Aromatic C-OH (quaternary) | - | ~157-158 | - |

| 4' | Aromatic C-H | ~6.9-7.0 | ~118-119 | C-2', C-6', C-5' |

| 5' | Aromatic C-H | ~7.2-7.3 | ~129-130 | C-1', C-3', C-4' |

| 6' | Aromatic C-H | ~7.1-7.2 | ~114-115 | C-2', C-4', C=O |

| Amide C=O | Carbonyl C (quaternary) | - | ~166-168 | - |

| Amide N-H | Amide H | ~8.3-8.6 (broad triplet) | - | C=O, C-1', C-2', C-6', C-1'' |

| 1'' | Aliphatic C-H₂ | ~3.2-3.4 | ~37-39 | C=O, C-2'' |

| 2'' | Aliphatic C-H₂ | ~1.7-1.9 | ~29-31 | C-1'', C-3'' |

| 3'' | Aliphatic C-H₂ | ~2.6-2.8 | ~39-41 | C-2'' |

| Amine N-H₂ | Amine H | Variable, broad | - | C-2'', C-3'' |

| Phenol (B47542) O-H | Phenol H | ~9.5-9.8 | - | C-2', C-3', C-4' |

Dynamic NMR (DNMR) studies would primarily investigate the rotational barrier around the amide (C-N) bond. Due to the partial double-bond character of the amide linkage, rotation is restricted, which can lead to the observation of distinct NMR signals for atoms near the bond (a phenomenon known as rotamers). By acquiring NMR spectra at varying temperatures, one could observe the broadening and eventual coalescence of specific signals (e.g., the aromatic protons at positions 2' and 6') as the rate of rotation increases with temperature. From the coalescence temperature and the frequency difference between the signals, the activation energy (ΔG‡) for the rotational barrier can be calculated, providing quantitative insight into the conformational stability of the amide bond.

In the solid state, molecules are arranged in a repeating crystal lattice. Polymorphism, the existence of multiple crystalline forms, can arise from different packing arrangements or intermolecular interactions. Solid-state NMR (ssNMR) is uniquely suited to study these phenomena. Unlike in solution, where rapid tumbling averages out anisotropic interactions, ssNMR detects them. A ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) experiment on different crystalline forms of this compound would likely show distinct sets of chemical shifts for the same carbon atoms, reflecting their different local electronic environments in each polymorph. This technique can quantify the number of non-equivalent molecules in the crystallographic unit cell and provide details about the intermolecular hydrogen bonding network that defines the supramolecular structure.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Analysis

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are exceptionally sensitive to the presence of specific functional groups and intermolecular forces like hydrogen bonding.

The vibrational spectrum of this compound is dominated by contributions from its hydroxyl, amine, and amide groups.

O-H and N-H Stretching: A broad, strong band would be expected in the FTIR spectrum between 3400 cm⁻¹ and 3200 cm⁻¹, arising from the stretching vibrations (ν) of the phenolic O-H and the primary amine N-H₂ groups. The breadth of this band is a clear indicator of extensive intermolecular hydrogen bonding. The secondary amide N-H stretch typically appears as a sharp to medium band around 3300 cm⁻¹.

C=O Stretching (Amide I band): A very strong absorption band, known as the Amide I band, is expected between 1630 cm⁻¹ and 1660 cm⁻¹. This band is primarily due to the C=O stretching vibration. Its exact position is highly sensitive to hydrogen bonding; involvement of the carbonyl oxygen in a hydrogen bond would shift this band to a lower frequency (wavenumber).

N-H Bending (Amide II band): The Amide II band, a result of N-H bending coupled with C-N stretching, appears as a strong band in the region of 1550-1510 cm⁻¹.

Aromatic Vibrations: Aromatic C=C stretching vibrations typically produce several sharp bands in the 1600-1450 cm⁻¹ region. Aromatic C-H out-of-plane bending vibrations below 900 cm⁻¹ can help confirm the substitution pattern of the benzene (B151609) ring.

The presence of both hydrogen bond donors (O-H, N-H) and acceptors (C=O, N, O) allows for the formation of a complex hydrogen-bonding network in the solid state, linking molecules together. This network would significantly influence the positions and shapes of the O-H, N-H, and C=O bands.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

|---|---|---|---|

| 3400 - 3200 | O-H and N-H Stretch | Phenol, Primary Amine | Strong, Broad |

| ~3300 | N-H Stretch | Secondary Amide | Medium |

| 3100 - 3000 | C-H Stretch | Aromatic | Medium |

| 2950 - 2850 | C-H Stretch | Aliphatic (CH₂) | Medium |

| 1660 - 1630 | C=O Stretch (Amide I) | Amide | Strong |

| 1610 - 1580 | C=C Stretch | Aromatic | Medium-Strong |

| 1550 - 1510 | N-H Bend + C-N Stretch (Amide II) | Amide | Strong |

| 1480 - 1440 | C=C Stretch | Aromatic | Medium |

| ~1250 | C-O Stretch | Phenol | Strong |

High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pathway Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₁₀H₁₄N₂O₂), the calculated monoisotopic mass is 194.1055 Da. HRMS would confirm this exact mass, distinguishing it from other compounds with the same nominal mass.

Furthermore, tandem mass spectrometry (MS/MS) experiments would be used to elucidate the fragmentation pathways. Upon collision-induced dissociation, the molecular ion ([M+H]⁺ at m/z 195.1133) would break apart in a predictable manner, revealing structural information. Key expected fragmentation pathways include:

Cleavage of the Amide Bond: The most common fragmentation would be the cleavage of the C-N amide bond, leading to two primary fragments:

The 3-hydroxybenzoyl ion at m/z 121.0289 (C₇H₅O₂⁺). This is a very stable and diagnostically important fragment.

The protonated 1,3-diaminopropane (B46017) fragment at m/z 75.0817 (C₃H₁₁N₂⁺).

Cleavage within the Propyl Chain: Fragmentation can also occur along the aliphatic chain, such as the loss of an ammonia (B1221849) molecule (NH₃) from the terminal amine, or cleavage adjacent to the nitrogen atoms.

Loss of Water: The phenolic hydroxyl group could participate in the loss of a water molecule (H₂O) from the parent ion under certain conditions.

By analyzing the exact masses of these fragment ions, the structure of each piece can be confirmed, providing unequivocal evidence for the connectivity of the original molecule.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination and Chiral Conformation (if applicable)

Chiroptical spectroscopy, particularly circular dichroism (CD), is an essential technique for studying chiral molecules. nih.gov Since this compound is an achiral molecule, it would not exhibit a circular dichroism spectrum in its native state. However, this technique would become highly relevant if the compound were to interact with a chiral environment, such as a protein, or if a chiral center were introduced into its structure.

Applicability in a Chiral Context:

If this compound were to bind to a chiral biological macromolecule, induced circular dichroism (ICD) could be observed. The achiral molecule would gain optical activity due to its asymmetric binding environment. The resulting ICD spectrum would provide valuable information about the binding event and the conformation of the ligand-protein complex.

Enantiomeric Excess Determination (for Chiral Derivatives):

Should a chiral derivative of this compound be synthesized, circular dichroism would be a primary method for determining the enantiomeric excess (ee). nih.gov Each enantiomer of a chiral compound produces a CD spectrum that is a mirror image of the other. By comparing the CD spectrum of a mixture to that of a pure enantiomer, the relative concentrations of the two enantiomers can be accurately determined.

Illustrative Data Table for Circular Dichroism (Hypothetical Data for a Chiral Derivative):

This table illustrates the kind of data that would be obtained from a CD analysis of a hypothetical chiral derivative of this compound. The data is purely for demonstration purposes.

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| 210 | +5000 |

| 222 | -8000 |

| 250 | +200 |

| 280 | -50 |

Computational and Theoretical Chemistry Studies on N 3 Aminopropyl 3 Hydroxybenzamide

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are essential for determining the fundamental electronic structure and stable three-dimensional arrangement of N-(3-aminopropyl)-3-hydroxybenzamide. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation for the molecule, providing detailed information about its geometry and electron distribution. arxiv.org

DFT methods, particularly with hybrid functionals like B3LYP or long-range corrected functionals like wB97XD, combined with basis sets such as 6-31G(d,p) or Def2TZVPP, are commonly employed to optimize the molecular geometry. researchgate.net These calculations find the lowest energy conformation by adjusting bond lengths, bond angles, and dihedral angles until a stable structure is achieved. For this compound, this would involve determining the preferred orientations of the aminopropyl side chain relative to the hydroxybenzamide core. Ab initio methods, while more computationally intensive, can offer higher accuracy for electronic properties. researchgate.net

Once the molecular geometry is optimized, computational models can predict various spectroscopic parameters. The GIAO (Gauge-Independent Atomic Orbital) method, often used with DFT, is a standard for predicting Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com While these predictions are powerful aids in structure elucidation, they are subject to systematic errors depending on the functional, basis set, and solvent model used. nih.gov For ¹H NMR, the root mean square error (RMSE) of predictions is typically in the range of 0.2–0.4 ppm. nih.govnrel.gov

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic C-H (ortho to -OH) | ~7.20 | ~118.5 |

| Aromatic C-H (ortho to -C=O) | ~7.35 | ~119.0 |

| Aromatic C-H (meta to both) | ~6.90 | ~114.2 |

| Aromatic C-H (para to -OH) | ~7.25 | ~129.8 |

| Amide N-H | ~8.30 | - |

| Methylene (B1212753) (-CH₂-NH-C=O) | ~3.40 | ~39.5 |

| Methylene (-CH₂-CH₂-CH₂-) | ~1.85 | ~29.0 |

| Methylene (-CH₂-NH₂) | ~2.80 | ~37.0 |

| Amine -NH₂ | ~2.50 (broad) | - |

| Phenolic -OH | ~9.60 (broad) | - |

| Carbonyl C=O | - | ~168.0 |

Vibrational frequencies, corresponding to infrared (IR) spectra, can also be calculated. These computations help assign experimental IR absorption bands to specific molecular motions, such as the stretching of the C=O, O-H, N-H, and C-N bonds, or the bending modes of the alkyl chain. researchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com For this compound, the HOMO is expected to be localized primarily on the electron-rich 3-hydroxy-phenyl ring, which can donate electron density. The LUMO is likely distributed over the benzamide (B126) portion, particularly the carbonyl group, which can accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. nih.gov

| Parameter | Typical Calculated Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -5.5 to -6.0 | Electron-donating capability (related to ionization potential) |

| LUMO Energy | -1.0 to -1.5 | Electron-accepting capability (related to electron affinity) |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 | Indicates high chemical stability and relatively low reactivity. nih.gov |

Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO), reveals how electron density is shared across the molecule. researchgate.net This analysis quantifies the partial charges on each atom, highlighting the polar nature of the hydroxyl, amine, and amide functional groups, which is critical for understanding intermolecular interactions.

Conformational Analysis using Molecular Mechanics and Molecular Dynamics Simulations

This compound possesses several rotatable single bonds, leading to a high degree of conformational flexibility. Conformational analysis aims to identify the most stable, low-energy spatial arrangements of the molecule. Molecular Mechanics (MM) methods, which use classical force fields (like AMBER or OPLS), provide a rapid way to explore the potential energy surface. researchgate.net

Molecular Dynamics (MD) simulations go a step further by simulating the movement of atoms over time at a given temperature. mdpi.com An MD simulation can reveal how the molecule transitions between different conformations, providing insight into its flexibility and the relative populations of different conformers in solution. researchgate.net For this molecule, key conformational questions include the rotation around the C-N amide bond and the various C-C bonds in the aminopropyl chain. nih.gov Such simulations can confirm the most probable shapes the molecule will adopt, which is essential for understanding its interactions with other molecules.

Reaction Mechanism Elucidation and Transition State Modeling via Computational Methods

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. By modeling the potential energy surface connecting reactants to products, researchers can identify the transition state—the highest energy point along the reaction coordinate. nih.gov The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate.

For this compound, this approach could be used to study various reactions, such as:

Amide hydrolysis: Modeling the addition of water to the carbonyl carbon and subsequent bond cleavage.

N-acylation: Simulating the reaction of the primary amine group with an acylating agent.

Oxidation: Investigating the mechanism of phenol (B47542) oxidation.

DFT calculations are commonly used to locate the geometry of transition states and compute the associated activation barriers, providing a detailed, step-by-step understanding of the reaction mechanism. researchgate.net

Intermolecular Interaction Energy Analysis (e.g., Hydrogen Bonding, Pi-Pi Stacking)

The functional groups on this compound—the hydroxyl, amine, and amide groups—are all capable of forming strong hydrogen bonds. nih.gov The benzene (B151609) ring can also participate in pi-pi stacking interactions. nih.gov Computational methods can quantify the strength of these non-covalent interactions.

Techniques like Quantum Theory of Atoms in Molecules (QTAIM) or analysis of the reduced density gradient (RDG) can identify and characterize these interactions from the calculated electron density. physchemres.org By extracting a dimer of the molecule from a simulated condensed phase or a crystal structure, the interaction energy can be calculated, often with corrections for basis set superposition error (BSSE). These calculations reveal the dominant forces responsible for the molecule's solid-state packing or its association with other molecules in solution. nih.govnih.gov

| Interaction Type | Involving Groups | Typical Energy (kcal/mol) |

|---|---|---|

| Strong Hydrogen Bond | Amide N-H···O=C (Amide) | -5 to -8 |

| Moderate Hydrogen Bond | Phenol O-H···N (Amine) | -4 to -7 |

| Moderate Hydrogen Bond | Amine N-H···O (Hydroxyl) | -3 to -6 |

| Pi-Pi Stacking | Benzene Ring···Benzene Ring | -1 to -3 |

Predictive Modeling for Structure-Property Relationships (excluding biological activity outcomes)

Quantitative Structure-Property Relationship (QSPR) modeling establishes a mathematical correlation between a molecule's structural features (descriptors) and its macroscopic properties. liverpool.ac.uk For this compound, numerous molecular descriptors can be calculated using computational chemistry. These include:

Electronic Descriptors: Dipole moment, polarizability, HOMO/LUMO energies. nih.gov

Topological Descriptors: Molecular connectivity indices, shape indices.

Geometrical Descriptors: Molecular surface area, volume.

These descriptors can be used as inputs for machine learning or statistical models to predict physicochemical properties such as boiling point, vapor pressure, solubility, and lipophilicity (logP). nih.govnih.gov Such predictive models are valuable for estimating the properties of new or uncharacterized compounds without the need for experimental synthesis and measurement. researchgate.net

Mechanistic Investigations of Molecular Recognition and Complexation by N 3 Aminopropyl 3 Hydroxybenzamide

Ligand-Binding Site Interaction Mechanisms (e.g., Molecular Docking, Dynamics Simulations focused on binding modes)

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand and a target macromolecule, such as a protein or enzyme, at an atomic level. nih.gov These methods provide insights into binding poses, interaction energies, and the stability of the resulting complex. researchgate.net

For N-(3-aminopropyl)-3-hydroxybenzamide, its structural features suggest several key interaction modalities within a protein binding site. The mechanism of action is likely to involve the formation of hydrogen bonds and electrostatic interactions with active sites, leading to the modulation of biological activity. The primary amine of the aminopropyl tail is expected to be protonated at physiological pH, rendering it cationic and capable of forming strong electrostatic interactions or salt bridges with anionic residues like aspartate or glutamate. The 3-hydroxy group on the benzoyl ring and the N-H group of the amide are effective hydrogen bond donors, while the carbonyl oxygen, the hydroxyl oxygen, and the nitrogen atoms can all act as hydrogen bond acceptors. Furthermore, the benzene (B151609) ring can participate in hydrophobic interactions or π-π stacking with aromatic residues such as phenylalanine, tyrosine, or tryptophan.

MD simulations could further elucidate the stability of the docked pose over time, revealing the flexibility of the ligand and the protein active site, and identifying key water molecules that may mediate interactions. While specific docking studies for this compound are not extensively reported in the literature, a hypothetical interaction profile can be constructed based on its functional groups.

| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residue(s) |

|---|---|---|

| Terminal Amine (-NH₃⁺) | Electrostatic (Salt Bridge) / Hydrogen Bond Donor | Aspartic Acid, Glutamic Acid |

| Phenolic Hydroxyl (-OH) | Hydrogen Bond Donor/Acceptor | Serine, Threonine, Asparagine, Glutamine, Histidine, Backbone Carbonyl/Amide |

| Amide Carbonyl (C=O) | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine, Glutamine, Arginine, Lysine |

| Amide N-H | Hydrogen Bond Donor | Backbone Carbonyl, Aspartate, Glutamate |

| Benzene Ring | Hydrophobic, π-π Stacking | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |

Biophysical Characterization of Binding Energetics and Stoichiometry (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance for binding constants at a molecular level)

Isothermal titration calorimetry (ITC) is a biophysical technique that directly measures the heat released or absorbed during a binding event. It allows for the determination of key thermodynamic parameters of an interaction, including the binding affinity (Kₐ) or dissociation constant (Kₑ), the enthalpy change (ΔH), the entropy change (ΔS), and the stoichiometry of binding (n). This comprehensive energetic profile is crucial for understanding the forces driving molecular recognition.

An ITC experiment for this compound binding to a target protein would involve titrating the compound into a solution containing the protein and measuring the resultant heat changes. The data would yield a binding isotherm that can be fitted to a model to extract the thermodynamic parameters. A negative ΔH would indicate an enthalpically driven interaction, often associated with hydrogen bonding and van der Waals forces. A positive TΔS would signify an entropically driven process, which can be due to the release of ordered water molecules from the binding interface (the hydrophobic effect).

| Parameter | Symbol | Hypothetical Value | Description |

|---|---|---|---|

| Stoichiometry | n | 1.05 | Molar ratio of ligand to protein in the complex |

| Dissociation Constant | Kₑ | 150 nM | Measure of binding affinity (lower is stronger) |

| Enthalpy Change | ΔH | -9.5 kcal/mol | Heat released or absorbed upon binding |

| Entropy Change | TΔS | -0.2 kcal/mol | Change in disorder of the system upon binding |

| Gibbs Free Energy | ΔG | -9.3 kcal/mol | Overall binding energy (ΔG = ΔH - TΔS) |

Note: The data in this table is for illustrative purposes only and does not represent measured values for this compound.

Elucidation of Supramolecular Assembly and Self-Organization Processes

Supramolecular assembly is the spontaneous organization of molecules into well-defined, stable structures through non-covalent interactions. researchgate.net Molecules capable of forming multiple, directional interactions like hydrogen bonds can self-assemble into higher-order structures such as nanofibers, nanotubes, or hydrogels. nih.govnih.gov

This compound possesses all the necessary functional groups to participate in such self-organization. The amide group is a classic motif for forming strong, directional hydrogen bonds, often leading to the formation of linear tapes or sheets. The phenolic hydroxyl group and the terminal amine group can also participate in extensive hydrogen-bonding networks. The interplay between these hydrogen bonds and potential π-π stacking of the benzene rings could lead to the formation of ordered supramolecular polymers. The specific architecture of such assemblies would be highly dependent on factors like solvent, pH (which affects the protonation state of the amine), and concentration. For instance, in an aqueous environment, hydrophobic interactions might drive the benzene rings to form a core, surrounded by the hydrophilic amine, hydroxyl, and amide groups interacting with water.

Chelation Mechanisms with Diverse Metal Ions and Coordination Geometries

The presence of multiple heteroatoms (oxygen and nitrogen) with lone pairs of electrons makes this compound a potential chelating agent for various metal ions. nih.gov Chelation involves the formation of two or more coordinate bonds between a single ligand and a central metal ion, resulting in the formation of a stable, ring-like structure known as a chelate.

The coordination chemistry of ligands with N-aminopropyl pendant arms has been investigated, showing they can coordinate to metal ions such as Cu(II), Zn(II), Cd(II), and Hg(II). nih.gov In this compound, the nitrogen of the terminal amine group can act as a primary coordination site. In conjunction with either the carbonyl oxygen or the phenolic hydroxyl oxygen, it can form a stable five- or six-membered chelate ring with a metal ion. The specific coordination geometry (e.g., tetrahedral, square planar, octahedral) would depend on the metal ion's size, charge, and electronic configuration. mdpi.com For example, transition metals like Cu(II) or Ni(II) could form square planar or octahedral complexes, potentially involving two ligand molecules and/or solvent molecules to satisfy the coordination sphere.

| Potential Coordinating Atoms | Possible Chelate Ring Size | Example Metal Ions | Potential Coordination Geometries |

|---|---|---|---|

| Amine Nitrogen, Carbonyl Oxygen | 6-membered | Cu(II), Zn(II), Ni(II), Co(II) | Square Planar, Tetrahedral, Octahedral |

| Amine Nitrogen, Hydroxyl Oxygen | 7-membered (less likely) | Fe(III), Al(III) | Octahedral |

| Hydroxyl Oxygen, Carbonyl Oxygen | 6-membered | Fe(III), Cu(II), Zn(II) | Octahedral, Tetrahedral |

Molecular-Level Interactions with Model Biological Interfaces (e.g., Lipid Bilayers, Nucleic Acid Analogues, focused on physical mechanisms)

Lipid Bilayers

Biological membranes are fundamental structures, and understanding how small molecules interact with them is key to pharmacology and toxicology. nih.gov this compound has an amphipathic character, with the polar hydroxyl, amide, and amine functions contrasting with the nonpolar benzene ring and propyl chain. This structure suggests a potential for interaction with lipid bilayers.

The interaction would likely be initiated by electrostatic attraction between the positively charged aminopropyl group and the anionic head groups of phospholipids (B1166683) (like phosphatidylserine (B164497) or phosphatidylglycerol) found in bacterial or certain mammalian cell membranes. rsc.org Following this initial association, the hydrophobic portion of the molecule could partially insert into the nonpolar acyl chain region of the bilayer. Such interactions can perturb the membrane, potentially altering its fluidity, thickness, and permeability, which are common mechanisms for antimicrobial peptides and other membrane-active compounds. researchgate.net Molecular dynamics simulations would be an ideal tool to model the precise nature and consequences of this insertion. tntech.edu

Nucleic Acid Analogues

The interaction of small molecules with nucleic acids (DNA and RNA) is a major area of research for the development of gene-targeting drugs. The primary amine of this compound, being protonated and positively charged at neutral pH, could mediate electrostatic interactions with the negatively charged phosphate (B84403) backbone of nucleic acids. nih.gov This is a well-known binding mode for polyamines, which are known to stabilize specific DNA and RNA structures.

Beyond simple electrostatic attraction, the planar aromatic ring could potentially intercalate between base pairs of a DNA duplex, although this is less common for single-ring systems. More likely, it could bind in the minor or major groove of DNA. In this scenario, the hydroxyl and amide groups could form specific hydrogen bonds with the edges of the base pairs, providing a degree of sequence recognition. nih.gov Techniques like fluorescence quenching or surface plasmon resonance could be used to confirm and quantify the binding affinity of the compound to different nucleic acid sequences. nih.gov

Applications in Advanced Chemical Synthesis and Materials Science

Utilization as a Versatile Building Block in Complex Organic Synthesis

The structure of N-(3-aminopropyl)-3-hydroxybenzamide is well-suited for the construction of intricate molecular frameworks. The terminal primary amine can readily participate in reactions to form amides, imines, and other nitrogen-containing linkages, while the phenolic hydroxyl group and the amide can act as coordination sites for metal ions or participate in hydrogen bonding.

While direct synthesis of macrocyclic and cage ligands from this compound is not yet extensively documented, its structural motifs are analogous to precursors used in the synthesis of such complex structures. For instance, the combination of an aromatic scaffold with a flexible amine-terminated chain is a common strategy for creating macrocycles. The reaction of diamines with dialdehydes or other bifunctional precursors is a known method for preparing macrocyclic compounds. rsc.org It is conceivable that this compound could be chemically modified to bear a second reactive group, enabling its use in similar cyclization reactions. The resulting macrocycles could be designed to selectively bind specific metal ions or small organic molecules, with potential applications in sensing, catalysis, and separation technologies. The synthesis of cage amine macrobicyclic ligands for applications such as copper radiopharmaceuticals often involves the selective acylation of primary amines on a pre-formed cyclic structure, a reaction for which the aminopropyl group of the title compound would be suitable.

The assembly of molecules into larger, ordered structures through non-covalent interactions is a cornerstone of supramolecular chemistry. The hydroxyl and amide groups of this compound are capable of forming strong hydrogen bonds, which can direct the self-assembly of molecules into well-defined, non-biological supramolecular architectures. Research on other hydroxybenzaldehyde derivatives has shown that intramolecular hydrogen bonding can effectively control the orientation of functional groups, leading to the efficient formation of macrocyclic structures through self-assembly. rsc.org This principle suggests that this compound could serve as a fundamental unit in the design of new supramolecular systems, such as nanotubes, vesicles, and gels, with potential applications in drug delivery and materials science.

Role as a Ligand in Organometallic Catalysis

The ability of this compound to chelate to metal ions through its hydroxyl and amide groups, and potentially the terminal amine, makes it an attractive ligand for the development of novel organometallic catalysts. The electronic properties of the ligand and the geometry of the resulting metal complex can be fine-tuned to influence the activity and selectivity of catalytic reactions.

The synthesis of metal complexes using ligands with similar functionalities, such as Schiff bases derived from hydroxybenzaldehydes and amines, is well-established. These ligands coordinate to metal ions like Ni(II), Cu(II), and Zn(II) through their oxygen and nitrogen atoms. While specific research on the synthesis of metal complexes with this compound is limited, it is anticipated that it would readily form stable complexes with a variety of transition metals. The coordination could involve the phenolic oxygen, the amide oxygen or nitrogen, and the terminal amine, potentially leading to the formation of mono-, di-, or polynuclear complexes depending on the metal-to-ligand ratio and reaction conditions.

Table 1: Potential Coordination Modes of this compound with Metal Ions

| Coordination Site 1 | Coordination Site 2 | Coordination Site 3 | Potential Metal Ions |

| Phenolic Oxygen | Amide Oxygen | - | Transition Metals (e.g., Cu, Ni, Co) |

| Phenolic Oxygen | Amide Oxygen | Terminal Amine | Lanthanides, Transition Metals |

| Terminal Amine | - | - | Various Metal Ions |

This table represents theoretical coordination possibilities based on the functional groups present in the molecule.

The catalytic performance of metal complexes is intrinsically linked to the structure of the ligand. For instance, in oxidation catalysis, the ligand can influence the redox potential of the metal center and provide a specific environment for substrate binding. Mechanistic studies on the catalytic activity of related metal complexes in reactions such as the oxidation of aniline (B41778) have demonstrated that the nature of the ligand and the metal ion play a crucial role in determining the selectivity and efficiency of the catalyst. mdpi.comresearchgate.net Should metal complexes of this compound be synthesized, mechanistic investigations would be essential to understand their catalytic potential. Techniques such as spectroscopy, kinetics, and computational modeling could elucidate the role of the ligand in substrate activation, the nature of the active catalytic species, and the factors controlling selectivity.

Integration into Polymeric Architectures and Functional Materials

The incorporation of this compound into polymers can impart new properties and functionalities to the resulting materials. The amine and hydroxyl groups provide reactive handles for polymerization or for grafting onto existing polymer backbones.

Research has demonstrated the synthesis of functional polymers from hydroxybenzoate derivatives. nih.govresearchgate.net For example, polymers containing hydroxybenzoate moieties have been prepared and shown to possess antimicrobial activity. nih.govresearchgate.net This suggests a potential pathway for utilizing this compound to create new bioactive and degradable polymers. The aminopropyl group could be used to initiate ring-opening polymerization of lactones or other cyclic monomers, thereby incorporating the hydroxybenzamide functionality as an end-group. Alternatively, the amine could be reacted with monomers containing carboxylic acid or acyl chloride groups to form polyamide chains.

Furthermore, polymers with dihydroxybenzene moieties have been shown to exhibit a range of interesting properties, including metallic adsorption, redox activity, and adhesion-promoting capabilities. academie-sciences.fr The presence of the 3-hydroxybenzamide (B181210) unit in a polymer chain could therefore be exploited to develop materials for applications in water treatment, sensors, and coatings. The ability to form hydroxamated polymers from acrylamide-based precursors is also well-documented, leading to materials with strong chelating properties. google.com The structural similarity of this compound suggests its potential as a monomer or functionalizing agent for creating polymers with tailored properties for specific industrial applications.

Design of Responsive Polymer Systems

Stimuli-responsive polymers, or "smart" polymers, are materials that undergo significant changes in their properties in response to external stimuli such as temperature, pH, or light. nih.gov The incorporation of functional monomers is a key strategy in the design of these materials. This compound possesses both a primary amine and a hydroxyl group, which can impart pH and temperature sensitivity to polymer systems.

While direct polymerization of this compound as a primary monomer is not extensively reported, its structural motifs are found in well-studied responsive polymers. For instance, polymers containing primary amine groups, such as poly(N-(3-aminopropyl)methacrylamide) (APMA), are known to be cationic and exhibit pH-responsive behavior. researchgate.net The primary amine group in the aminopropyl chain of this compound could be protonated at acidic pH, leading to electrostatic repulsion and swelling of the polymer network. Conversely, at basic pH, deprotonation would lead to a more collapsed state.

The hydroxybenzamide moiety can participate in hydrogen bonding, which can contribute to the temperature-responsive behavior of polymers like poly(N-isopropylacrylamide) (pNIPAAm). researchgate.net The hydroxyl and amide groups can form hydrogen bonds with water molecules at lower temperatures, leading to a hydrophilic, swollen state. As the temperature increases, these hydrogen bonds can break, causing the polymer to become more hydrophobic and collapse. The presence of both amine and hydroxyl functionalities suggests a potential for dual pH and temperature responsiveness.

Table 1: Potential Stimuli-Responsive Behavior of Polymers Incorporating this compound

| Stimulus | Potential Polymer Response | Underlying Mechanism |

| Low pH | Swelling / Increased Hydrophilicity | Protonation of the primary amine group, leading to electrostatic repulsion. |

| High pH | Contraction / Increased Hydrophobicity | Deprotonation of the primary amine group, reducing electrostatic repulsion. |

| Low Temperature | Swelling / Soluble State | Formation of hydrogen bonds between the hydroxyl/amide groups and water. |

| High Temperature | Contraction / Insoluble State | Disruption of hydrogen bonds, leading to hydrophobic collapse. |

Surface Modification and Coating Technologies

The functional groups of this compound make it a candidate for the surface modification of various materials to impart new properties. The primary amine group can be used for covalent attachment to surfaces containing, for example, epoxy or carboxyl groups. Furthermore, the aminopropyl moiety is structurally similar to (3-aminopropyl)triethoxysilane (APTES), a common silane (B1218182) coupling agent used to functionalize silica (B1680970) and other oxide surfaces. nih.gov This suggests that this compound could be used to modify surfaces, rendering them more hydrophilic and providing sites for further functionalization.

In the area of coatings, the ability of the hydroxyl and amide groups to form hydrogen bonds could enhance adhesion to substrates. The benzamide (B126) structure also provides a rigid, aromatic component that could contribute to the thermal stability and mechanical properties of a coating. While specific research on this compound in coatings is limited, related aminopropyl compounds are used to improve the adhesion properties of resins in coating formulations. nih.gov

Table 2: Potential Applications of this compound in Surface Modification

| Application Area | Potential Role of this compound | Key Functional Groups Involved |

| Biomaterial Coatings | Improve biocompatibility and provide sites for biomolecule immobilization. | Amine, Hydroxyl |

| Anti-fouling Surfaces | Creation of hydrophilic surfaces to resist protein adsorption. | Hydroxyl, Amine |

| Adhesion Promotion | Enhance adhesion of coatings to various substrates. | Hydroxyl, Amide |

| Functionalized Membranes | Introduce functional groups for selective transport or separation. | Amine, Hydroxyl |

This table outlines potential applications based on the known reactivity of the compound's functional groups.

Development of Chemical Sensors and Probes (non-biological target analytes)

The development of chemosensors for the detection of specific analytes, such as metal ions, is a significant area of research. The design of these sensors often relies on molecules (ligands) that can selectively bind to the target analyte and produce a measurable signal, such as a change in color or fluorescence. rsc.org The structure of this compound, containing both "hard" (oxygen from the hydroxyl and amide groups) and "borderline" (nitrogen from the amine and amide groups) donor atoms, suggests its potential as a ligand for a variety of metal ions.

The hydroxybenzamide moiety is a known chelating group for metal ions. The combination of the hydroxyl group and the amide functionality can form stable complexes with metal ions, leading to changes in the electronic properties of the molecule. This change can be harnessed to produce a colorimetric or fluorescent response. For example, similar hydroxypyridinone-based chelators are used in fluorescent sensors for metal ions. science.gov

While there is no specific literature detailing the use of this compound as a chemosensor, its structural features make it a promising candidate for further investigation. The aminopropyl chain could also be modified to tune the selectivity and sensitivity of the sensor for different metal ions.

Table 3: Potential Metal Ion Sensing Capabilities of this compound

| Target Analyte (Metal Ion) | Potential Binding Sites | Possible Detection Mechanism |

| Fe(III) | Hydroxyl oxygen, Amide oxygen | Chelation-enhanced fluorescence quenching or color change. |

| Cu(II) | Amine nitrogen, Amide nitrogen/oxygen, Hydroxyl oxygen | Complex formation leading to a distinct colorimetric response. |

| Al(III) | Hydroxyl oxygen, Amide oxygen | "Turn-on" fluorescence upon complexation. researchgate.net |

This table is speculative and based on the coordination chemistry of similar ligands. Experimental validation is required.

Application in Chromatographic Stationary Phases and Separation Technologies

In high-performance liquid chromatography (HPLC), the stationary phase plays a crucial role in the separation of analytes. Functionalized silica is a common support for stationary phases, and the aminopropyl group is a widely used functionality. abo.fi this compound could potentially be immobilized onto a support material like silica gel to create a novel stationary phase. nih.govgoogle.com

The presence of a polar hydroxyl group, an amide bond capable of hydrogen bonding, and an aromatic ring suggests that a stationary phase based on this molecule could exhibit mixed-mode separation capabilities, including reversed-phase, normal-phase, and ion-exchange interactions. The aromatic ring can participate in π-π interactions with aromatic analytes. abo.fi

Furthermore, the molecule contains a chiral center if synthesized from chiral precursors or resolved, opening up the possibility of its use as a chiral selector for the separation of enantiomers. u-szeged.hu Chiral stationary phases are essential for the analysis and purification of chiral drugs and other bioactive molecules. nih.gov While no studies have specifically reported the use of this compound for this purpose, the development of new chiral selectors is an active area of research.

Table 4: Potential Chromatographic Applications of this compound-Modified Stationary Phases

| Chromatographic Mode | Potential Separation Mechanism | Target Analytes |

| Reversed-Phase | Hydrophobic interactions with the benzamide backbone. | Non-polar and moderately polar organic compounds. |

| Normal-Phase / HILIC | Hydrogen bonding with hydroxyl and amide groups. | Polar compounds. |

| Ion-Exchange | Electrostatic interactions with the protonated amine group. | Anionic compounds. |

| Chiral Separation | Stereospecific interactions if a chiral form is used. | Enantiomers of various compounds. |

This table illustrates the potential chromatographic utility based on the structural features of the compound. Performance would need to be experimentally determined.

Advanced Analytical Methodologies for Characterization and Quantitation of N 3 Aminopropyl 3 Hydroxybenzamide

High-Performance Liquid Chromatography (HPLC) Method Development for Purity Profiling and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of non-volatile and thermally sensitive compounds like N-(3-aminopropyl)-3-hydroxybenzamide. The development of a robust HPLC method is critical for achieving accurate and reproducible results.

Method Development Strategy: The primary mode of separation for this compound is reversed-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity. Key parameters that are optimized during method development include the stationary phase, mobile phase composition, pH, flow rate, and column temperature.

Stationary Phase: A C18 (octadecylsilyl) column is a common first choice due to its versatility and wide applicability for moderately polar compounds. The selection of a specific C18 column depends on factors like particle size, pore size, and end-capping, which influence efficiency and peak shape.

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the elution of all components with good resolution and peak shape within a reasonable timeframe.

Mobile Phase pH: The pH of the aqueous component is a critical parameter. This compound contains a primary amine (pKa ~10) and a phenolic hydroxyl group (pKa ~9-10). To achieve good peak shape and retention, the pH is typically controlled using a buffer (e.g., phosphate (B84403), acetate, or formate) at a value that ensures a consistent ionization state, often 2-3 pH units away from the analyte's pKa. For this compound, an acidic pH (e.g., pH 2.5-4) is often chosen to protonate the amine, enhancing retention on the C18 column and improving peak symmetry.

Detection: The benzamide (B126) chromophore allows for sensitive detection using an Ultraviolet (UV) detector. A wavelength scan would be performed to determine the absorbance maximum (λmax), which is then used for analysis to ensure maximum sensitivity. Diode Array Detection (DAD) or Photodiode Array (PDA) detection is particularly useful as it provides spectral information across a range of wavelengths, which aids in peak identification and purity assessment.

Purity Profiling and Quantitative Analysis: For purity profiling, the method must be capable of separating the main compound from any potential impurities, such as starting materials, by-products, or degradation products. This is assessed by evaluating the method's specificity and resolution. Quantitative analysis is typically performed using an external standard method, where a calibration curve is constructed by plotting the peak area response versus the concentration of a certified reference standard. Method validation according to ICH guidelines would establish linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Start at 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, return to 5% B and equilibrate for 5 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm and 280 nm |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS, providing high sensitivity and structural information for analyte identification. However, this compound is a polar, non-volatile compound due to the presence of amine, hydroxyl, and amide functional groups, making it unsuitable for direct GC analysis.

To overcome this limitation, derivatization is required to convert the non-volatile analyte into a thermally stable and volatile derivative. Common derivatization strategies for the functional groups present in the molecule include:

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to convert the active hydrogens on the hydroxyl and amine groups into trimethylsilyl (B98337) (TMS) ethers and amines.

Acylation: Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) react with the amine and hydroxyl groups to form stable, volatile fluoroacyl derivatives.

Once derivatized, the sample is injected into the GC system. The volatile derivative is separated from other components on a capillary column (e.g., a non-polar DB-5ms or a mid-polar DB-17ms). The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum, which shows the fragmentation pattern of the molecule, serves as a "fingerprint" for identification by comparison to spectral libraries or through interpretation. GC-MS is particularly valuable for identifying and quantifying trace-level impurities that are amenable to derivatization.

Table 2: Typical GC-MS Parameters for Analysis of Derivatized this compound

| Parameter | Condition |

|---|---|

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | Initial 100 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 10 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 40-550 m/z |

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary Electrophoresis (CE) offers an alternative and often orthogonal separation mechanism to HPLC, providing extremely high separation efficiency. It is particularly well-suited for the analysis of charged species. The primary amine in this compound can be protonated in an acidic buffer, giving the molecule a net positive charge and making it ideal for analysis by Capillary Zone Electrophoresis (CZE).

In CZE, separation is based on differences in the charge-to-size

Future Research Directions and Emerging Avenues for N 3 Aminopropyl 3 Hydroxybenzamide

Exploration of Novel and Sustainable Synthetic Routes

The advancement of synthetic organic chemistry continually provides new tools to construct molecules more efficiently and sustainably. While traditional methods for synthesizing N-(3-aminopropyl)-3-hydroxybenzamide exist, future research will likely focus on developing innovative and environmentally benign pathways.

Current synthesis typically involves the coupling of 3-hydroxybenzoic acid and 1,3-diaminopropane (B46017). A common laboratory-scale approach uses carbodiimide (B86325) coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), often in the presence of an auxiliary nucleophile such as 1-hydroxybenzotriazole (B26582) (HOBt). These reactions are generally performed in anhydrous polar aprotic solvents like dimethylformamide (DMF) at temperatures ranging from 0 to 25°C over 12 to 24 hours. However, these classic methods often rely on stoichiometric activating agents and volatile organic solvents, which pose environmental and scalability challenges.

Future research should prioritize the development of catalytic and greener synthetic strategies. This includes:

Transition-Metal Catalysis : Exploring catalytic amidation reactions that can directly couple 3-hydroxybenzoic acid derivatives with 1,3-diaminopropane without the need for stoichiometric activators would represent a significant advance. hilarispublisher.com Palladium-catalyzed cross-coupling reactions, for instance, have become powerful tools for forming C-N bonds and could be adapted for this purpose. hilarispublisher.com

Biocatalysis : The use of enzymes, such as lipases or engineered amidases, could offer a highly selective and sustainable route to the target compound under mild aqueous conditions.

Flow Chemistry : Implementing continuous flow synthesis could improve reaction efficiency, safety, and scalability. Automated reactors with precise control over temperature and mixing can enhance yield and purity while minimizing waste.

Green Solvents : Investigating the use of benign solvent alternatives, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water, would significantly improve the environmental profile of the synthesis.

A comparative overview of potential synthetic approaches is detailed below.

| Synthetic Method | Key Reagents/Catalysts | Typical Conditions | Potential Advantages | Research Focus |

| Carbodiimide Coupling | EDC/HOBt, DCC | Anhydrous DMF, 0-25°C, 12-24h | High yield, well-established | Optimization to reduce waste |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂), then amine | Two-step process, often requires base | Straightforward, high conversion nih.gov | Handling of corrosive reagents |

| Catalytic Amidation | Boron or Transition-Metal Catalysts | High temperature, inert atmosphere | Atom economy, reduced waste | Catalyst development, substrate scope |

| Enzymatic Synthesis | Immobilized Lipase/Amidase | Aqueous buffer, mild temp. | High selectivity, green process | Enzyme discovery and engineering |

| Flow Chemistry | Packed-bed catalyst/reagent | Continuous flow reactor | Scalability, safety, control | Reactor design, process optimization |

Deeper Mechanistic Understanding of Complex Chemical Transformations